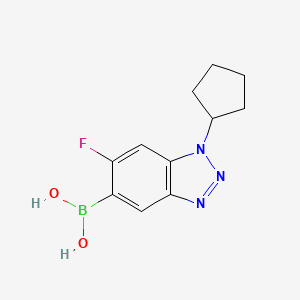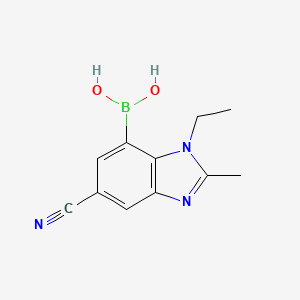
(1-Butyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Butyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative with a benzodiazole core structure. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a butyl group at the 1st position of the benzodiazole ring. Boronic acids are known for their versatile chemistry and are widely used in organic synthesis, medicinal chemistry, and materials science.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The synthesis of this compound typically involves the reaction of a suitable benzodiazole precursor with a boronic acid derivative under specific reaction conditions. For example, a common method involves the reaction of 1-butyl-6-fluoro-2-methyl-1,3-benzodiazole with a boronic acid ester in the presence of a base.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the boronic acid group to boronic esters or boronic acids.
Substitution: Substitution reactions at the boronic acid group can lead to the formation of different boronic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions are typically optimized based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the boronic acid.
Reduction Products: Boronic esters and other reduced forms of the boronic acid.
Substitution Products: Different boronic acid derivatives based on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Butyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Biology: The compound can be used in biological studies to investigate the role of boronic acids in biological systems.
Industry: The compound is used in materials science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which (1-Butyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(1-Butyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid can be compared with other similar compounds, such as:
(1-Ethyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid: Similar structure but with an ethyl group instead of a butyl group.
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid: Similar structure but without the butyl group.
(1-tert-Butyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid: Similar structure but with a tert-butyl group instead of a butyl group.
Propiedades
IUPAC Name |
(1-butyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFN2O2/c1-3-4-5-16-8(2)15-11-6-9(13(17)18)10(14)7-12(11)16/h6-7,17-18H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLNZIIKJMMDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C(=N2)C)CCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid](/img/structure/B7954792.png)
![[4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7954797.png)
![{2-Fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl}boronic acid](/img/structure/B7954801.png)

![[4-(1-Ethylpyrazol-3-yl)phenyl]boronic acid hydrochloride](/img/structure/B7954827.png)




![{[3-(Benzyloxy)phenyl]methyl}boronic acid](/img/structure/B7954860.png)


